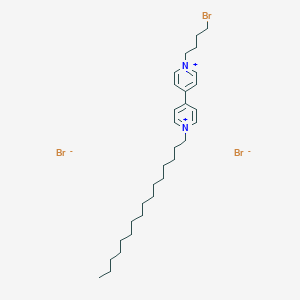
1-(4-Bromobutyl)-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound with a bipyridinium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with 1-bromohexadecane and 1,4-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The bipyridinium core can undergo redox reactions, where it can be reduced to form the corresponding bipyridine or oxidized to form higher oxidation states.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Redox reactions can be carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride in appropriate solvents.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst to facilitate the addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield the corresponding alcohol, while oxidation of the bipyridinium core can produce bipyridine N-oxide.
科学研究应用
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It may be explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide involves its interaction with biological membranes and ion channels. The long hexadecyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting ion transport. The bipyridinium core can interact with various molecular targets, including proteins and nucleic acids, influencing their function and activity.
相似化合物的比较
Similar Compounds
1-(4-Bromobutyl)-2,2’-bipyridinium dibromide: Similar structure but with a different substitution pattern on the bipyridinium core.
1-(4-Bromobutyl)-1’-octadecyl-4,4’-bipyridin-1-ium dibromide: Similar structure but with a longer alkyl chain.
1-(4-Bromobutyl)-1’-dodecyl-4,4’-bipyridin-1-ium dibromide: Similar structure but with a shorter alkyl chain.
Uniqueness
1-(4-Bromobutyl)-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific combination of a bromobutyl group and a hexadecyl chain, which imparts distinct physicochemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
207742-51-6 |
|---|---|
分子式 |
C30H49Br3N2 |
分子量 |
677.4 g/mol |
IUPAC 名称 |
1-(4-bromobutyl)-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C30H49BrN2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-32-25-18-29(19-26-32)30-20-27-33(28-21-30)24-17-15-22-31;;/h18-21,25-28H,2-17,22-24H2,1H3;2*1H/q+2;;/p-2 |
InChI 键 |
QEDCBCAVHAQLLI-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCBr.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)

![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
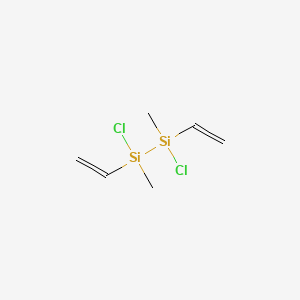
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
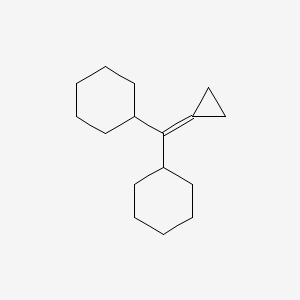
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
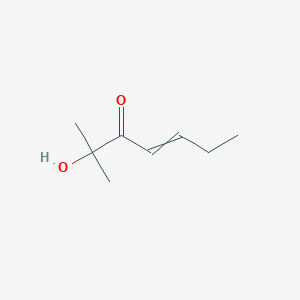
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
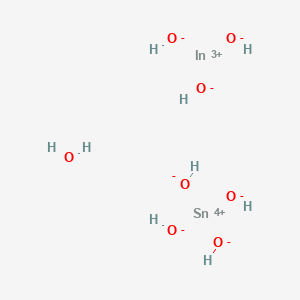
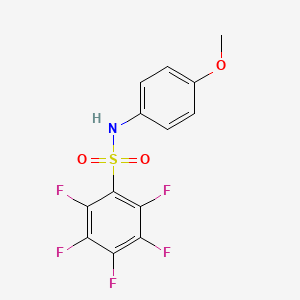
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)
